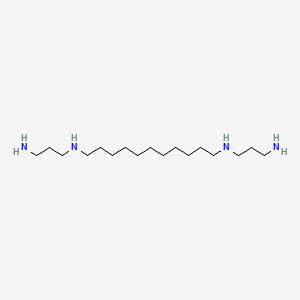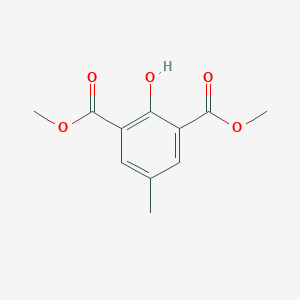
4-(4-Chlorophenyl)-3-(1H-imidazol-1-yl)-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-3-(1H-imidazol-1-yl)-4-oxobut-2-enoic acid is a chemical compound that features a chlorophenyl group, an imidazole ring, and a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-3-(1H-imidazol-1-yl)-4-oxobut-2-enoic acid typically involves the reaction of 4-chlorobenzaldehyde with imidazole under specific conditions to form the intermediate product. This intermediate is then subjected to further reactions to introduce the butenoic acid moiety. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like sulfur .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the structure .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-3-(1H-imidazol-1-yl)-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions may vary, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(4-Chlorophenyl)-3-(1H-imidazol-1-yl)-4-oxobut-2-enoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-3-(1H-imidazol-1-yl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, affecting their activity. The chlorophenyl group may also play a role in the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methanone, (4-chlorophenyl)-1H-imidazol-1-yl-: This compound shares the chlorophenyl and imidazole moieties but lacks the butenoic acid group.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: This compound contains a benzoimidazole ring and a phenyl group, differing in structure and properties.
Uniqueness
4-(4-Chlorophenyl)-3-(1H-imidazol-1-yl)-4-oxobut-2-enoic acid is unique due to the presence of the butenoic acid moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research applications .
Properties
CAS No. |
133528-81-1 |
|---|---|
Molecular Formula |
C13H9ClN2O3 |
Molecular Weight |
276.67 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3-imidazol-1-yl-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C13H9ClN2O3/c14-10-3-1-9(2-4-10)13(19)11(7-12(17)18)16-6-5-15-8-16/h1-8H,(H,17,18) |
InChI Key |
IEWXROSAUIAALK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=CC(=O)O)N2C=CN=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)


![2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14281693.png)
![N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14281694.png)


![1-(Methylsulfanyl)-3-(propan-2-yl)-3H-pyrrolo[2,1-a]isoindole-2,5-dione](/img/structure/B14281709.png)




